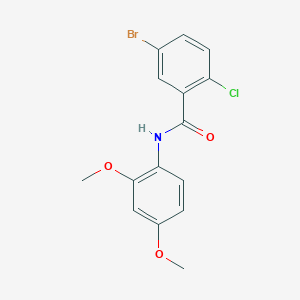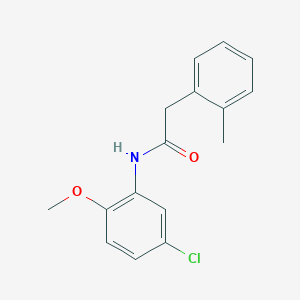
5-bromo-2-chloro-N-(2,4-dimethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-chloro-N-(2,4-dimethoxyphenyl)benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as BDCRB, and it has been found to have a range of potential applications in the field of medicine and biochemistry.
Wirkmechanismus
The mechanism of action of 5-bromo-2-chloro-N-(2,4-dimethoxyphenyl)benzamide is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of various enzymes and proteins involved in cell signaling pathways. Additionally, BDCRB has been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-2-chloro-N-(2,4-dimethoxyphenyl)benzamide are complex and varied. This compound has been found to have a range of effects on different cell types, including inducing apoptosis in cancer cells, inhibiting viral replication, and reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-2-chloro-N-(2,4-dimethoxyphenyl)benzamide in lab experiments include its potent activity against cancer cells, viruses, and bacteria, as well as its ability to inhibit the mPTP. However, the limitations of using BDCRB include its complex synthesis process and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-2-chloro-N-(2,4-dimethoxyphenyl)benzamide. These include investigating its potential as a therapeutic agent for cancer, viral infections, and bacterial infections. Additionally, future research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective. Finally, further studies are needed to fully understand the mechanism of action of BDCRB and its effects on different cell types.
Synthesemethoden
The synthesis of 5-bromo-2-chloro-N-(2,4-dimethoxyphenyl)benzamide is a complex process that involves several steps. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with 5-bromo-2-chlorobenzoyl chloride in the presence of a catalyst. This reaction produces the intermediate product, 5-bromo-2-chloro-N-(2,4-dimethoxyphenyl)benzamide, which can be further purified using various techniques.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 5-bromo-2-chloro-N-(2,4-dimethoxyphenyl)benzamide is extensive. This compound has been used in various studies to investigate its potential as an anticancer agent, an antiviral agent, and an antibacterial agent. Additionally, BDCRB has been found to be a potent inhibitor of the mitochondrial permeability transition pore (mPTP), which is a key factor in cell death.
Eigenschaften
Molekularformel |
C15H13BrClNO3 |
|---|---|
Molekulargewicht |
370.62 g/mol |
IUPAC-Name |
5-bromo-2-chloro-N-(2,4-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H13BrClNO3/c1-20-10-4-6-13(14(8-10)21-2)18-15(19)11-7-9(16)3-5-12(11)17/h3-8H,1-2H3,(H,18,19) |
InChI-Schlüssel |
VJQFJAYQCLZVBM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,5-dichloro-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B245781.png)


![Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B245812.png)








![2-{4-[(3-Fluorophenyl)acetyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B245831.png)